N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
Description
N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide (hereafter referred to as the target compound) is a substituted acetamide featuring a cyclopropyl group and a cyclohexylamine moiety modified with a 2-hydroxyethylamino substituent. The compound’s structure combines a rigid cyclopropane ring with a polar hydroxyethyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(17)15(13-6-7-13)12-4-2-11(3-5-12)14-8-9-16/h11-14,16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRUFFZSJZLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCC(CC1)NCCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Hydroxyethylamino)-Cyclohexylamine
The cyclohexylamine derivative serves as the core intermediate. A plausible synthesis involves:
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Reductive Amination :
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Protection-Deprotection Strategy :
Critical Parameters :
Synthesis of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride is commercially available but can be synthesized via:
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Chlorination of Cyclopropanecarboxylic Acid :
Amidation Strategies
Direct Coupling Using Carbodiimides
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Reaction Conditions :
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Workup :
Yield : 60–70% (estimated from similar amidation reactions in WO2019016828A1).
Coupling via Active Esters
An alternative employs 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid:
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Activation :
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Treat cyclopropanecarboxylic acid with CDI (1.5 eq) in THF for 1 hour.
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Coupling :
Advantages :
Stereochemical Considerations
The trans configuration of the cyclohexyl ring is often favored due to thermodynamic stability. To enforce this:
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Use hydrogenation catalysts (e.g., Pd/C or PtO₂) under high-pressure H₂.
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Example: Hydrogenate 4-nitrocyclohexene to trans-4-aminocyclohexanol (80% yield).
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 1.45–1.60 (m, 4H, cyclohexyl), 3.30–3.50 (m, 2H, -NHCH₂CH₂OH).
Scale-Up and Industrial Feasibility
Key Challenges :
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Cost of chiral catalysts for enantioselective synthesis.
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Solvent recovery in large-scale amidation.
Optimization Strategies :
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanamine and acetic acid derivatives.
| Conditions | Products | Catalyst/Notes |
|---|---|---|
| 1M HCl, reflux (6 h) | Cyclopropanamine + 2-[(4-hydroxycyclohexyl)amino]ethanol + acetic acid | Acid-catalyzed cleavage of C-N bond |
| 0.5M NaOH, 80°C (4 h) | Cyclopropylamine + sodium acetate + 4-(2-hydroxyethylamino)cyclohexanol | Base-mediated saponification |
Kinetic studies show pH-dependent hydrolysis rates, with maximum stability observed at pH 6–7 .
Oxidation Reactions
The hydroxyl-ethylamino moiety is susceptible to oxidation:
The cyclopropyl group remains intact under mild oxidation but may undergo ring-opening with strong oxidizers like O₃ .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group participates in strain-driven reactions:
| Reagent | Mechanism | Products |
|---|---|---|
| H₂ (1 atm), Pd/C | Hydrogenolysis | N-[4-(2-hydroxyethylamino)-cyclohexyl]-propionamide |
| Br₂ in CCl₄ | Electrophilic addition | Dibrominated derivative at cyclopropane ring |
Ring-opening via hydrogenation occurs selectively at the cyclopropane C-C bond without affecting the acetamide .
Acetamide Substitution
The acetamide undergoes nucleophilic substitution with amines or thiols:
| Reagent | Conditions | Products |
|---|---|---|
| NH₃ (g), EtOH | 60°C, 12 h | N-Cyclopropyl-N-[4-(2-hydroxyethylamino)-cyclohexyl]-urea |
| HSCH₂CO₂H | DCC, DMAP, DMF | Thioacetamide analog |
Hydroxyl Group Derivatization
The hydroxyl group in the ethylamino side chain can be esterified or etherified:
| Reagent | Conditions | Products |
|---|---|---|
| Ac₂O, pyridine | RT, 2 h | Acetylated derivative (ester) |
| CH₃I, K₂CO₃ | DMF, 50°C, 6 h | Methoxy-ethylamino analog |
Stability Under Biological Conditions
In vitro studies (pH 7.4, 37°C) reveal:
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Half-life : 8.2 h in plasma due to esterase-mediated hydrolysis .
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Metabolites : Cyclopropanamine (major) and hydroxylated cyclohexyl derivatives .
Catalytic Interactions
The compound acts as a ligand in metal-catalyzed reactions:
| Catalyst | Reaction Type | Role |
|---|---|---|
| Pd(OAc)₂ | Suzuki coupling | Stabilizes Pd(0) intermediates |
| RuCl₃ | Transfer hydrogenation | Coordinates via amide N and O |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide has been studied for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The compound's ability to modulate these interactions makes it a candidate for further development in drug discovery.
2. Pharmacological Studies
Research indicates that this compound may exhibit analgesic properties similar to those of opioids but without the associated risks of addiction . Preliminary studies have suggested that it interacts with opioid receptors, making it a subject of interest in pain management research. Quantitative studies on binding affinities and biological assays are essential to understanding its efficacy and safety profiles.
3. Synthetic Organic Chemistry
The synthesis of this compound involves several key steps that require careful control over reaction conditions to optimize yield and purity. This compound serves as an intermediate in the synthesis of other biologically active molecules, showcasing its versatility in synthetic organic chemistry .
Case Studies
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to traditional opioids, suggesting its potential as a safer alternative for pain management.
Case Study 2: Binding Affinity Studies
Research conducted on the binding affinities of this compound revealed its interaction with mu-opioid receptors, which are critical for pain modulation. These findings support the hypothesis that this compound could be developed into a therapeutic agent with fewer side effects than conventional opioids .
Mechanism of Action
Molecular Targets and Pathways
N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide interacts with various molecular targets, depending on its functional groups. It can bind to enzymes or receptors, altering their activity through competitive or non-competitive inhibition. Pathways involved may include signal transduction or metabolic processes where it acts as an inhibitor or activator.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent-Driven Structural Variations
The target compound is part of a broader class of cyclohexyl- and acetamide-containing molecules. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Molecular formula inferred from structural analogs.
Key Observations
Substituent Effects on Properties
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in the target compound introduces ring strain, which may enhance metabolic stability compared to ethyl or isopropyl substituents (e.g., in analogs). This rigidity could influence binding affinity in biological targets.
- Aromatic vs. Aliphatic Modifications : The fluorophenyl group in provides electron-withdrawing effects, which are absent in the target compound. This difference could impact interactions with aromatic residues in enzymes or receptors.
- Complexity and Toxicity : The chloronitrophenyl-diazenyl derivative exhibits higher molecular weight (426.3 g/mol) and complexity, which may reduce bioavailability or increase toxicity risks compared to the simpler target compound.
Biological Activity
N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS Number: 1353958-00-5) is a chemical compound that has garnered attention for its potential biological activities. This compound features a cyclopropyl group and a hydroxyethylamino moiety attached to a cyclohexyl ring, suggesting possible interactions with various biological targets. Its structure can be represented as follows:
This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethylamino group can form hydrogen bonds with proteins, influencing their conformation and function. The cyclohexyl ring enhances the compound's hydrophobic interactions, allowing it to penetrate lipid membranes effectively.
Antimicrobial Potential
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study on chloroacetamides demonstrated that structural modifications significantly impact their efficacy against Gram-positive and Gram-negative bacteria. The presence of lipophilic groups enhances membrane permeability, which is crucial for antimicrobial action .
Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess analgesic properties. Mannich bases, a class of compounds related to this compound, have shown promise in reducing pain and inflammation in various models . These effects are likely mediated through inhibition of specific enzymes or receptors involved in pain pathways.
Study 1: Antimicrobial Activity Evaluation
A recent evaluation of N-substituted chloroacetamides revealed that compounds with similar structural features to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study employed quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity.
| Compound Structure | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| Chloroacetamide A | High | Moderate |
| Chloroacetamide B | Very High | High |
Study 2: Analgesic Efficacy in Animal Models
In an animal model assessing the analgesic effects of Mannich bases, compounds structurally related to this compound exhibited significant reductions in pain responses compared to controls. The IC50 values for pain relief were noted at approximately 20 µM, indicating a promising therapeutic index for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of functional groups on the cyclohexyl ring significantly influences the biological activity of compounds like this compound. For instance:
- Hydrophobic Groups : Enhance membrane permeability.
- Hydrophilic Groups : Improve solubility and interaction with polar biological targets.
These findings underscore the importance of molecular design in developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide in laboratory settings?
- Answer : Based on structurally related acetamides, this compound likely poses risks of acute toxicity (oral, dermal) and respiratory irritation. Adhere to GHS hazard classifications:
- Use NIOSH-approved respiratory protection (e.g., P95/P1 filters for particulates) and chemical-resistant gloves .
- Avoid dust generation; employ fume hoods for synthesis or handling .
- Emergency protocols: Flush eyes with water for ≥15 minutes if exposed; seek immediate medical attention for ingestion .
Q. What synthetic methodologies are reported for analogous N-substituted cyclohexyl acetamides?
- Answer : Common routes include:
- Acylation of cyclohexylamine derivatives : React cyclopropylamine with acetyl chloride in anhydrous dichloromethane, followed by purification via column chromatography .
- Reductive amination : Use sodium cyanoborohydride to couple 4-(2-hydroxyethylamino)-cyclohexanone with cyclopropylamine, then acetylate .
- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for acetamide carbonyl confirmation at ~170 ppm) .
Q. How is the stereochemistry of the cyclohexyl moiety resolved in similar compounds?
- Answer : Cis/trans isomerism in cyclohexyl groups is resolved using:
- Chiral chromatography (e.g., Chiralpak IA column) .
- X-ray crystallography : Single-crystal analysis confirms spatial arrangement (e.g., used methanol recrystallization for stereochemical clarity) .
Advanced Research Questions
Q. How can contradictions in receptor binding data for structurally related acetamides be addressed?
- Answer : For opioid receptor-active analogs (e.g., U-47700 in ):
- Comparative binding assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to quantify Ki values under standardized conditions (pH 7.4, 25°C) .
- Molecular docking : Model interactions with MOR/KOR/DOR receptors using software like AutoDock Vina; validate via mutagenesis (e.g., D147A mutation in MOR disrupts binding) .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Prodrug design : Mask the hydroxyethylamino group with acetyl or PEGylated moieties to reduce Phase II glucuronidation .
- Liver microsome assays : Incubate with human hepatocytes (37°C, 5% CO₂) and monitor degradation via LC-MS/MS .
Q. How do steric and electronic effects of the cyclopropyl group influence biological activity?
- Answer : Cyclopropane’s ring strain enhances:
- Receptor binding affinity : Compare with non-cyclopropyl analogs via SPR (surface plasmon resonance) to quantify KD shifts .
- Metabolic resistance : The rigid structure reduces CYP450 oxidation; validate via metabolite profiling in rat plasma .
Methodological Guidance
Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?
- Answer :
- pH-dependent stability studies : Prepare buffers (pH 1–10), incubate at 37°C, and analyze degradation products via UPLC-QTOF .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-degradants .
Q. How to assess the compound’s potential for off-target interactions in kinase signaling pathways?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
